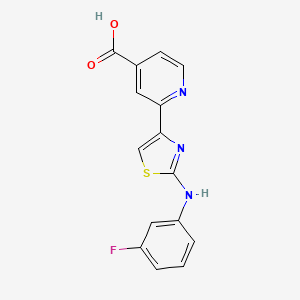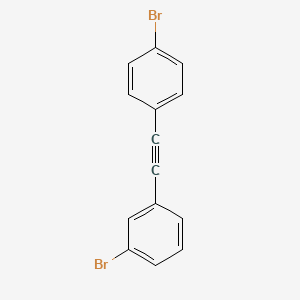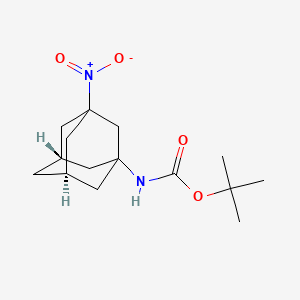
1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its bromine and sulfur atoms, as well as its dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 5-bromo-4-methylthiophene-2-carboxaldehyde with dimethylamine in the presence of reducing agents. Another method involves the nucleophilic substitution reaction of 5-bromo-4-methylthiophene-2-carbonyl chloride with dimethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-(5-bromo-4-methylthiophen-2-yl)ethanone
5-methyl-4-bromothiophene-2-carboxylic acid
5-bromo-4-methylthiophene-2-carbonyl chloride
Uniqueness: 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine is unique due to its dimethylamine group, which imparts different chemical properties compared to similar compounds. This group can influence the compound's reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H12BrNS/c1-6-4-7(5-10(2)3)11-8(6)9/h4H,5H2,1-3H3 |
InChI Key |
IHNPNRJZPRGIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)CN(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[4-(9H-carbazol-9-yl)phenyl]-7-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-Indolo[2,3-b]carbazole](/img/structure/B15351504.png)



![6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B15351526.png)


![methyl (1S,4aS,5aS,6R,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B15351530.png)
